molecular formula C5H5BrN2O B131208 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde CAS No. 141524-74-5

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Cat. No.: B131208
CAS No.: 141524-74-5
M. Wt: 189.01 g/mol
InChI Key: MBLIXONXVCDFMO-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde is an organic compound with the molecular formula C5H5BrN2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde typically involves the bromination of 1-methylimidazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and Vilsmeier-Haack reaction for formylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde is used in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Comparison: 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical reactivity and applications. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-3-methylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLIXONXVCDFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378321
Record name 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
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Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141524-74-5
Record name 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141524-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-1H-imidazole-5-carbaldehyde
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